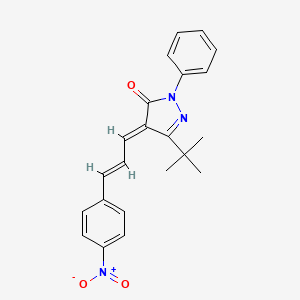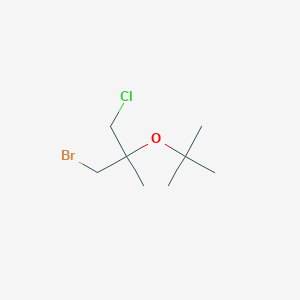
1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane is an organic compound with the molecular formula C8H16BrClO. It is a halogenated alkane featuring a bromine, chlorine, and tert-butoxy group attached to a propane backbone. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane can be synthesized through a multi-step process involving the following key steps:
Formation of tert-butyl alcohol: This can be achieved by reacting isobutylene with water in the presence of an acid catalyst.
Alkylation: The tert-butyl alcohol is then reacted with 2-chloro-2-methylpropane to form 2-(tert-butoxy)-2-methylpropane.
Bromination: The final step involves the bromination of 2-(tert-butoxy)-2-methylpropane using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in the presence of heat.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop pharmaceuticals and study their biological activity.
Material Science: It is used in the preparation of polymers and other advanced materials.
Chemical Biology: The compound can be used to study biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane involves its reactivity with various nucleophiles and bases. The bromine and chlorine atoms are electrophilic centers that can be attacked by nucleophiles, leading to substitution or elimination reactions. The tert-butoxy group can stabilize carbocation intermediates, facilitating certain reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(tert-butoxy)benzene: Similar in structure but with a benzene ring instead of a propane backbone.
2-Bromo-2-methylpropane: Lacks the tert-butoxy and chlorine groups, making it less reactive in certain contexts.
1-Bromo-3-chloropropane: Lacks the tert-butoxy and methyl groups, leading to different reactivity.
Uniqueness
1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane is unique due to the presence of both bromine and chlorine atoms along with a tert-butoxy group. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic organic chemistry.
Eigenschaften
Molekularformel |
C8H16BrClO |
|---|---|
Molekulargewicht |
243.57 g/mol |
IUPAC-Name |
1-bromo-3-chloro-2-methyl-2-[(2-methylpropan-2-yl)oxy]propane |
InChI |
InChI=1S/C8H16BrClO/c1-7(2,3)11-8(4,5-9)6-10/h5-6H2,1-4H3 |
InChI-Schlüssel |
ZJEQJGIHFJMFBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(C)(CCl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


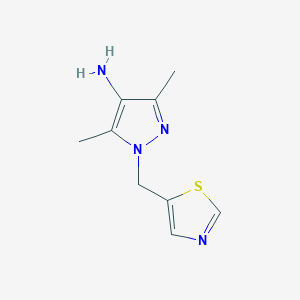
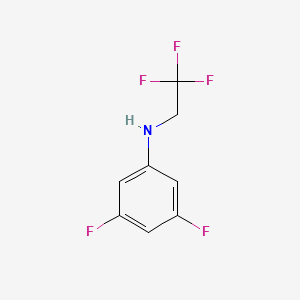
![2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid](/img/structure/B13067479.png)

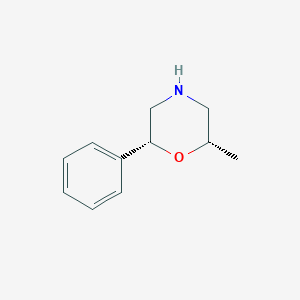

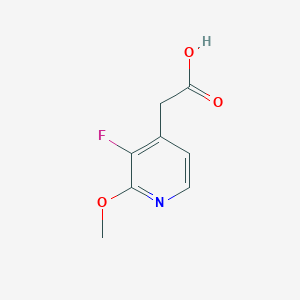
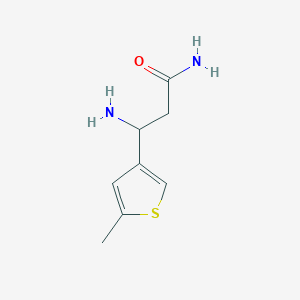
![5-Fluoro-2-[(propan-2-yl)amino]benzonitrile](/img/structure/B13067530.png)
![4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13067534.png)
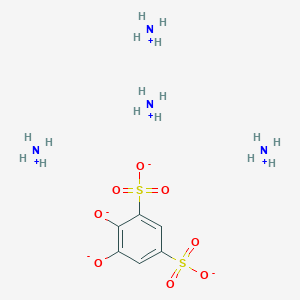
![4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13067548.png)
